2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C18H18Cl2N6O2S and its molecular weight is 453.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition Properties
A study by Bekircan, Ülker, and Menteşe (2015) utilized a related compound as a starting point for synthesizing a series of derivatives, which were screened for their lipase and α-glucosidase inhibition properties. Among these compounds, some showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in metabolic disorders and enzyme-related diseases (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Demirbaş et al. (2010) investigated the antimicrobial activities of new biheterocyclic compounds containing 1,2,4-triazole and thiadiazole moieties. These compounds, related to the one , exhibited good antimicrobial activities against test microorganisms, suggesting a role in developing new antimicrobial agents (Demirbaş et al., 2010).
Physico-Chemical Properties Analysis
Safonov (2018) focused on synthesizing derivatives of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides, analyzing their physico-chemical properties. This study contributes to understanding the structural and chemical characteristics of such compounds, which is vital for their potential applications in various fields (Safonov, 2018).
Antioxidant Ability
Šermukšnytė et al. (2022) reported on the synthesis of a compound closely related to the one , demonstrating its significant antioxidant ability. Such properties suggest potential applications in oxidative stress-related conditions (Šermukšnytė et al., 2022).
Anti-Inflammatory and Analgesic Activity
Hunashal et al. (2014) explored the synthesis of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives. These compounds, including variants similar to the chemical , showed significant anti-inflammatory and analgesic activities, suggesting potential pharmaceutical applications (Hunashal et al., 2014).
properties
IUPAC Name |
2-[[4-(2,4-dichlorophenyl)-5-[(2-methoxyanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O2S/c1-28-15-5-3-2-4-13(15)22-9-16-24-25-18(29-10-17(27)23-21)26(16)14-7-6-11(19)8-12(14)20/h2-8,22H,9-10,21H2,1H3,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZLLWAKOAIQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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